2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride
Overview
Description
2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Derivatives of 1,2,4-triazole have been known to show high inhibitory activity on poly (adp-ribose) polymerase 1 (parp-1) . PARP-1 is a crucial target for cell survival when overactivated, leading to depletion of cellular NAD+ and ATP levels, causing cell dysfunction or necrotic cell death .
Mode of Action
The compound interacts with its targets through a series of processes. The mechanism of interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been observed .
Pharmacokinetics
Derivatives of 1,2,4-triazole are known to have good pharmacodynamic and pharmacokinetic profiles . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their biological activities and used in various medicinal applications.
1,2,4-Triazoles: Similar in structure but may have different biological properties.
Pyrazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-(3-Phenyl-1H-1,2,4-triazol-5-YL)ethanamine trihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to form stable trihydrochloride salts also enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.3ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;;/h1-5H,6-7,11H2,(H,12,13,14);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBMBUHRHXSVCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677596 | |
Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-39-3 | |
Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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